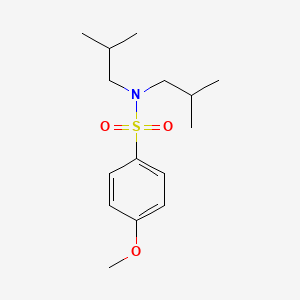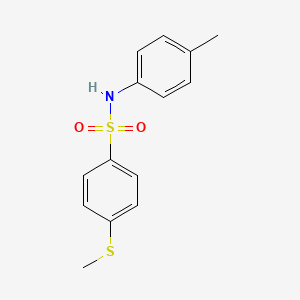
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole, also known as CDDO, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. CDDO has been found to possess potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole exerts its biological effects through a variety of mechanisms, including the activation of the Nrf2/Keap1 pathway, which regulates the expression of antioxidant and detoxification enzymes, and the inhibition of NF-κB signaling, which plays a key role in inflammation and cancer. 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole has been found to have a variety of biochemical and physiological effects, including the upregulation of antioxidant and detoxification enzymes, the inhibition of inflammation and cancer cell proliferation, and the induction of apoptosis in cancer cells. It has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole is its potent anti-inflammatory and antioxidant properties, which make it a useful tool for studying the role of inflammation and oxidative stress in disease. However, one of the limitations of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole, including the development of new drugs based on its structure and the investigation of its potential therapeutic applications in a variety of diseases. Some of the specific areas of research that could be pursued include:
- Further investigation of the mechanisms of action of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole, including its effects on signaling pathways and gene expression.
- Development of new analogs of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole with improved solubility and bioavailability.
- Investigation of the potential use of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole in combination with other drugs or therapies for the treatment of cancer and other diseases.
- Investigation of the potential use of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole in the prevention or treatment of neurodegenerative disorders such as Alzheimer's disease.
- Investigation of the potential use of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Synthesis Methods
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 2,5-dichlorobenzaldehyde with hydrazine hydrate to form 5-(2,5-dichlorophenyl)-1,2,4-oxadiazole, followed by reaction with 2-chlorobenzoyl chloride to form 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole.
Scientific Research Applications
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to possess potent anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole has also been found to have anticancer properties, making it a promising candidate for the development of new cancer drugs.
properties
IUPAC Name |
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2O/c15-8-5-6-12(17)10(7-8)14-18-13(19-20-14)9-3-1-2-4-11(9)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFHARBNRRJHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[5-nitro-2-(1-piperidinyl)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5705857.png)
![4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B5705858.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5705875.png)
![3-chloro-4-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5705877.png)
![3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5705878.png)
![N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5705884.png)



![methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5705912.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B5705931.png)